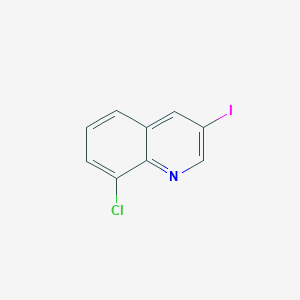

8-Chloro-3-iodoquinoline

描述

8-Chloro-3-iodoquinoline is a heterocyclic aromatic organic compound characterized by the presence of chlorine and iodine atoms on a quinoline ring. Quinoline itself is a versatile scaffold in medicinal chemistry, often serving as a core structure for various pharmaceuticals and agrochemicals.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3-iodoquinoline typically involves the chlorination and iodination of quinoline or its derivatives. One common method is the direct halogenation of quinoline using chlorine and iodine in the presence of a suitable catalyst, such as ferric chloride (FeCl3). The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of chlorine and iodine atoms at the desired positions on the quinoline ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the scale and specific requirements of the production facility. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

化学反应分析

Types of Reactions: 8-Chloro-3-iodoquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often employed to modify the compound for specific applications or to synthesize related derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can exhibit different biological and chemical properties, making them useful for various applications.

科学研究应用

Scientific Research Applications

1. Chemistry: Building Block for Synthesis

8-Chloro-3-iodoquinoline serves as a crucial building block in organic synthesis, particularly for the development of more complex heterocyclic compounds. It is utilized in coupling reactions with aryl halides, facilitating the formation of diverse chemical structures .

2. Biological Applications

The compound is investigated for its biological activities, particularly in antimicrobial and anticancer research. Its halogen substituents enhance its interaction with biological targets, such as enzymes and receptors.

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial effects against various bacterial strains and fungi. It has demonstrated inhibition zones comparable to standard antibiotics, suggesting its potential as a therapeutic agent .

- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells by modulating cell signaling pathways. It influences gene expression related to apoptosis and cell cycle regulation, leading to reduced viability in tumor models .

Antimicrobial Activity Study

- Objective : Evaluate effectiveness against specific bacterial strains.

- Findings : The compound exhibited strong antimicrobial potential with inhibition zones comparable to conventional antibiotics.

Cancer Cell Line Study

- Objective : Assess cytotoxic effects on various cancer cell lines.

- Findings : Treatment resulted in significant reductions in cell viability, with IC50 values indicating potent anticancer activity.

作用机制

The mechanism by which 8-Chloro-3-iodoquinoline exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with biological targets such as enzymes or receptors, leading to the modulation of specific pathways. The molecular targets and pathways involved can vary, but they often include interactions with nucleic acids, proteins, or other cellular components.

相似化合物的比较

8-Chloro-3-iodoquinoline is similar to other halogenated quinolines, such as 5-Chloro-7-iodo-8-quinolinol (Clioquinol). it is unique in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Other similar compounds include various chloro- and iodo-substituted quinolines, each with their own distinct properties and applications.

生物活性

8-Chloro-3-iodoquinoline is a halogenated quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a functionalized aromatic ring. Its structure allows for various chemical interactions, making it a candidate for diverse biological applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study evaluating its antiproliferative effects on various cancer cell lines demonstrated promising results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A-375 (melanoma) | 15.2 | Induction of apoptosis via ROS generation |

| A-549 (lung) | 12.6 | DNA damage and cell cycle arrest |

The compound was found to induce reactive oxygen species (ROS) and double-strand breaks in DNA, leading to increased apoptosis rates in malignant cells .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial efficacy against various pathogens. The following table summarizes its activity against selected bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 10 | 24 |

| Escherichia coli | 15 | 20 |

| Pseudomonas aeruginosa | 12 | 22 |

The compound demonstrated effective bactericidal activity, particularly against Gram-positive bacteria, indicating its potential as an antibacterial agent .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : It interacts with cytochrome P450 enzymes, influencing metabolic pathways that are critical for drug metabolism and detoxification processes.

- Cell Signaling Modulation : The compound modulates key signaling pathways involved in cell proliferation and apoptosis, suggesting its role as a therapeutic agent in cancer treatment .

- Metal Chelation : Similar to other quinoline derivatives, it may exhibit metal-chelating properties, enhancing its therapeutic potential through improved pharmacokinetics .

Study on Anticancer Activity

In a recent study, the anticancer efficacy of this compound was assessed alongside other quinoline derivatives. The results indicated that this compound exhibited lower IC50 values compared to several analogs, highlighting its superior potency against cancer cells. The study also noted that the presence of halogens significantly enhanced the biological activity due to increased lipophilicity and electronic effects .

Antimicrobial Efficacy Evaluation

A comparative analysis was conducted to evaluate the antimicrobial effects of this compound against standard antibiotics. The results showed that while traditional antibiotics had varying degrees of effectiveness, the halogenated quinoline demonstrated broader spectrum activity with lower MIC values against resistant strains .

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing 8-Chloro-3-iodoquinoline, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Begin with established halogenation and iodination procedures for quinoline derivatives. Use controlled temperature (e.g., 0–5°C for iodination to minimize side reactions) and stoichiometric ratios of reagents (e.g., N-iodosuccinimide). Monitor reaction progress via thin-layer chromatography (TLC). Optimize yield by varying solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd-based catalysts for cross-coupling steps). Characterize intermediates using H NMR and mass spectrometry to confirm structural integrity .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer : Combine H/C NMR for structural confirmation (e.g., verifying substituent positions at C-3 and C-8) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%). For conflicting data (e.g., NMR vs. XRD), cross-validate with X-ray crystallography or IR spectroscopy to resolve discrepancies .

Q. How should researchers handle safety protocols when synthesizing this compound, given its hazardous intermediates?

- Methodological Answer : Conduct risk assessments for exothermic reactions (e.g., iodination). Use fume hoods, personal protective equipment (PPE), and inert atmospheres for air-sensitive steps. Quench reactive intermediates (e.g., HI byproducts) with aqueous sodium thiosulfate. Document procedures in alignment with institutional ethical and safety guidelines .

Advanced Research Questions

Q. How can computational chemistry methods be integrated with experimental data to predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations to model transition states and activation energies for Suzuki-Miyaura couplings. Validate predictions experimentally by varying ligands (e.g., PPh vs. XPhos) and bases (KCO vs. CsCO). Analyze regioselectivity using F NMR or single-crystal XRD. Compare computed vs. observed reaction outcomes to refine computational models .

Q. What strategies can address discrepancies in reported biological activity data of this compound derivatives across studies?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line variability, assay conditions). Replicate key studies under standardized protocols (e.g., fixed concentrations, incubation times). Use statistical tools (e.g., ANOVA, Bland-Altman plots) to quantify variability. Publish negative results to reduce publication bias .

Q. How can researchers design experiments to explore the catalytic role of this compound in C–H activation reactions?

- Methodological Answer : Employ kinetic isotope effects (KIE) studies to probe rate-determining steps. Use deuterated substrates to distinguish between concerted and stepwise mechanisms. Monitor intermediates via in-situ FTIR or ESI-MS. Compare turnover numbers (TON) and frequencies (TOF) with control experiments lacking the quinoline scaffold .

Q. Data Analysis & Contradiction Resolution

Q. How should researchers reconcile conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer : Perform systematic solubility tests (e.g., shake-flask method) across solvent mixtures (e.g., DMSO/water gradients). Use Hansen solubility parameters (HSPs) to model interactions. Validate with molecular dynamics simulations to identify solvent-shell structures. Publish raw datasets to facilitate reproducibility .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to fit dose-response curves. Use bootstrapping to estimate confidence intervals for EC values. Address outliers via robust statistical methods (e.g., Tukey’s fences). Disclose statistical software (e.g., R, GraphPad) and code for transparency .

Q. Literature & Gap Analysis

Q. How can researchers identify underexplored applications of this compound using systematic literature reviews?

- Methodological Answer : Use databases (SciFinder, Reaxys) with Boolean operators (e.g., "this compound AND (catalysis OR medicinal chemistry)"). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize gaps. Annotate findings in citation managers (e.g., Zotero) and map trends via bibliometric tools (VOSviewer) .

Q. What frameworks are effective for formulating hypotheses about the photophysical properties of this compound?

- Methodological Answer : Develop hypotheses using structure-property relationships (e.g., Hammett plots for substituent effects). Design time-resolved fluorescence assays to measure quantum yields. Compare experimental results with TD-DFT calculations for excited-state behavior. Use peer review to refine hypotheses iteratively .

属性

IUPAC Name |

8-chloro-3-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClIN/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLABEFPWOLGBAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00701409 | |

| Record name | 8-Chloro-3-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00701409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847727-21-3 | |

| Record name | 8-Chloro-3-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00701409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-chloro-3-iodoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。